Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine
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Overview
Description
Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine is a hexapeptide composed of six amino acids: glycine, valine, tyrosine, valine, lysine, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar SPPS protocols but are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved are often studied using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another hexapeptide with a similar structure but different amino acid composition.
Acetyl tetrapeptide-15: A synthetic peptide used in skincare formulations.
Uniqueness
Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules.
Properties
CAS No. |
193332-74-0 |
---|---|
Molecular Formula |
C32H53N7O8S |
Molecular Weight |
695.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C32H53N7O8S/c1-18(2)26(38-25(41)17-34)30(44)37-24(16-20-9-11-21(40)12-10-20)29(43)39-27(19(3)4)31(45)35-22(8-6-7-14-33)28(42)36-23(32(46)47)13-15-48-5/h9-12,18-19,22-24,26-27,40H,6-8,13-17,33-34H2,1-5H3,(H,35,45)(H,36,42)(H,37,44)(H,38,41)(H,39,43)(H,46,47)/t22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
XGAFBLITHUUZSD-SNQOQQGOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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